molecular formula C11H7IN4OS B3437108 N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No.: B3437108
M. Wt: 370.17 g/mol
InChI Key: IFDQCPMCSOCQDP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide is a novel chemical hybrid designed for experimental drug discovery, incorporating two pharmaceutically significant scaffolds: the benzothiazole and the pyrazole . The benzothiazole moiety is a privileged structure in medicinal chemistry, extensively researched for its diverse biological activities. Scientific literature reports that benzothiazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some compounds demonstrating superior efficacy in preclinical models compared to standard drugs like celecoxib . Furthermore, benzothiazole-based compounds are being actively investigated as antidiabetic agents targeting α-amylase and α-glucosidase enzymes , and as anti-virulence agents that disrupt bacterial two-component signal transduction systems without promoting antibiotic resistance . The 4-iodo-substituted pyrazole-3-carboxamide portion of the molecule adds a versatile handle for further synthetic modification via cross-coupling reactions, while the carboxamide linker is a common feature in many bioactive molecules that facilitates stable interactions with biological targets . This molecular architecture makes this compound a promising candidate for researchers exploring new therapeutic leads in areas including inflammation, infectious diseases, and metabolic disorders. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN4OS/c12-6-5-13-16-9(6)10(17)15-11-14-7-3-1-2-4-8(7)18-11/h1-5H,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDQCPMCSOCQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=NN3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.

    Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent.

    Coupling Reaction: The benzothiazole and iodinated pyrazole are coupled using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole moiety.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidized derivatives of the benzothiazole moiety.

    Reduction Products: Reduced forms of the benzothiazole or pyrazole rings.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Material Science: Explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazol-2-yl Carboxamides with Alternative Heterocycles

  • 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide ():
    • Structural Differences : Replaces the pyrazole with a piperidine ring and introduces a 6-chloro substituent on benzothiazole.
    • Implications :
  • The 6-chloro substituent may increase lipophilicity (higher logP) and alter electronic properties, favoring interactions with hydrophobic protein pockets.
  • No activity data is provided, but chlorine’s electron-withdrawing nature could modulate reactivity compared to iodine .

Triazole-Benzothiazole Hybrids with Antimicrobial Activity

  • 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (): Structural Differences: Substitutes pyrazole with a 1,2,4-triazole and incorporates varied substituents (e.g., 6-fluoro, 6-methyl, 6-nitro) on benzothiazole. Key Findings:
  • 6-Fluoro and 6-methyl derivatives : Demonstrated potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), comparable to ampicillin.
  • 6-Nitro derivative : Showed selective antitubercular activity against M. tuberculosis.
    • Relevance to Target Compound :
  • Substituent position and electronic effects (e.g., nitro’s strong electron-withdrawing nature) critically influence bioactivity. The 4-iodo group in the target compound may similarly enhance binding to bacterial targets but with reduced solubility due to iodine’s size and hydrophobicity .

Other Benzothiazole Carboxamides with Diverse Substituents

  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide ():
    • Structural Differences : Features a 6-ethoxy group on benzothiazole and a fluorinated alkoxy side chain on the benzamide.
    • Implications :
  • The ethoxy group enhances electron-donating effects, contrasting with the iodine’s electron-withdrawing character.
  • Fluorinated chains may improve metabolic stability and membrane permeability, suggesting that the target compound’s iodine could offer similar benefits but with distinct steric constraints .

Comparative Analysis Table

Compound Core Structure Benzothiazole Substituent Heterocycle Substituent Key Properties/Activities
Target Compound Benzothiazole-pyrazole None 4-Iodo-pyrazole Hypothesized high lipophilicity, potential antimicrobial activity
1-Acetyl-N-(6-chloro-benzothiazol-2-yl)-4-piperidinecarboxamide Benzothiazole-piperidine 6-Chloro Piperidine Increased basicity, unstudied activity
6-Fluoro-triazole-benzothiazole derivative Benzothiazole-triazole 6-Fluoro 4-Substituted triazole Gram-positive antibacterial activity
N-(6-Ethoxy-benzothiazol-2-yl)-fluorinated benzamide Benzothiazole-benzamide 6-Ethoxy Fluorinated alkoxy Enhanced metabolic stability

Research Findings and Hypotheses

  • Antimicrobial Potential: The target compound’s iodine substituent may confer activity against resistant bacterial strains, akin to nitro-substituted benzothiazoles in antitubercular agents .
  • Solubility Challenges : Iodo-substituted pyrazoles are likely less soluble than fluoro or methoxy analogs, necessitating formulation optimization for in vivo studies.
  • Electronic Effects : The iodine atom’s polarizability could enhance binding to electron-rich biological targets, such as bacterial enzymes or DNA gyrase.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

  • Molecular Formula : C11H7IN4OS
  • Molecular Weight : 370.16895 g/mol
  • CAS Number : 491830-12-7

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole carboxamides. The introduction of iodine at the 4-position enhances the compound's reactivity and biological profile.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. A study highlighted that various pyrazole derivatives have shown effective inhibition against BRAF(V600E), a common mutation in melanoma, as well as other cancer-related targets such as EGFR and Aurora-A kinase .

Antibacterial and Antifungal Activity

Several studies have reported the antibacterial and antifungal activities of similar pyrazole derivatives. For instance, compounds derived from benzothiazole and pyrazole scaffolds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Iodine Substitution Enhances lipophilicity and may improve cellular uptake
Benzothiazole Ring Contributes to bioactivity through π–π stacking interactions
Carboxamide Group Essential for hydrogen bonding interactions with biological targets

Case Studies

  • Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Activity : In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, this compound showed significant inhibition zones against both bacterial and fungal pathogens in disc diffusion assays .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the pyrazole ring through cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions (e.g., in ethanol or DMF) .
  • Step 2 : Introduction of the iodine substituent at the 4-position of the pyrazole via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents .
  • Step 3 : Coupling of the pyrazole intermediate with 2-amino-1,3-benzothiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    • Critical Parameters : Reaction temperature (60–80°C for cyclocondensation), solvent polarity (DMF enhances iodination efficiency), and stoichiometric ratios (1:1.2 for pyrazole:benzothiazole coupling) .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of iodine substitution and amide bond formation (e.g., downfield shifts for pyrazole C-4 and benzothiazole NH protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 403.92 g/mol for C11_{11}H7_{7}IN4_{4}OS) .
  • Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm1^{-1} (amide C=O stretch) and 650–680 cm1^{-1} (C-I stretch) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR or JAK2). The iodine atom’s polarizability enhances hydrophobic pocket binding .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>80% occupancy) .
    • Data Contradiction : Some studies report iodine’s steric bulk reduces binding in flexible active sites, necessitating substituent optimization (e.g., replacing iodine with smaller halogens) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Case Example : Conflicting IC50_{50} values (e.g., 0.5 μM vs. 2.3 μM for kinase inhibition) may arise from:

  • Assay Variability : Differences in ATP concentrations (10 μM vs. 100 μM) or incubation times .
  • Solubility Issues : Use of DMSO >1% (v/v) can artificially reduce activity; validate with LC-MS for compound integrity .
    • Resolution : Standardize protocols (e.g., Eurofins KinaseProfiler) and include positive controls (e.g., staurosporine) to normalize inter-lab variability .

Q. How does the iodine substituent influence metabolic stability in vitro?

  • Experimental Design :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • Key Findings : Iodine’s electronegativity slows oxidative metabolism (t1/2_{1/2} = 45 min vs. 15 min for chloro analogs) but increases glucuronidation risk at the amide group .
    • Optimization : Introduce electron-donating groups (e.g., methyl) on the benzothiazole to balance stability and solubility .

Key Challenges and Future Directions

  • Synthetic Scalability : Optimize iodine introduction to avoid column chromatography (e.g., flow chemistry) .
  • Toxicity Profiling : Address potential off-target effects via kinome-wide screening (≥400 kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

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